Cas no 845751-70-4 (7-Bromo-2-methyl-2H-indazole-3-carbaldehyde)
7-Bromo-2-methyl-2H-indazole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
- 7-Bromo-2-methyl-2H-indazole-3-carboxaldehyde
- 7-bromo-2-methylindazole-3-carbaldehyde
- 2-methyl-7-bromoindazole
- SCHEMBL3840411
- 845751-70-4
- AKOS015850991
- FT-0685934
- 7-bromo-2-methyl-2h indazole-3-carbaldehyde
- D82502
- EN300-5615035
- AS-77160
- J-519120
- Z1269145354
- NSLRTSWDWSKOIE-UHFFFAOYSA-N
- DTXSID60676669
- MFCD11520881
- CS-0151226
- DB-076075
-
- MDL: MFCD11520881
- Inchi: 1S/C9H7BrN2O/c1-12-8(5-13)6-3-2-4-7(10)9(6)11-12/h2-5H,1H3
- InChI Key: NSLRTSWDWSKOIE-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2C1=NN(C)C=2C=O
Computed Properties
- Exact Mass: 237.97400
- Monoisotopic Mass: 237.97418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 34.9Ų
Experimental Properties
- PSA: 34.89000
- LogP: 2.14830
7-Bromo-2-methyl-2H-indazole-3-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Bromo-2-methyl-2H-indazole-3-carbaldehyde Pricemore >>
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7-Bromo-2-methyl-2H-indazole-3-carbaldehyde Suppliers
7-Bromo-2-methyl-2H-indazole-3-carbaldehyde Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
7-Bromo-2-methyl-2H-indazole-3-carbaldehyde: A Promising Scaffold in Modern Pharmaceutical Development
7-Bromo-2-methyl-2H-indazole-3-carbaldehyde, with the CAS No. 845751-70-4, represents a critical molecular scaffold in the field of medicinal chemistry. This compound belongs to the indazole family, a class of heterocyclic compounds known for their diverse biological activities. The structural features of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde include a 2H-indazole core functionalized with a bromo group at the 7-position and a methyl group at the 2-position, while the 3-carbaldehyde functionality introduces a reactive aldehyde group. These structural elements contribute to its potential as a versatile building block for drug discovery.
The indazole ring system, a five-membered aromatic ring fused to a six-membered pyrrole ring, has been extensively studied for its ability to modulate various biological targets. The 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde molecule exhibits unique physicochemical properties, including moderate hydrophobicity and favorable solubility profiles, which are essential for pharmaceutical applications. Recent advances in computational chemistry have enabled the prediction of its molecular interactions with target proteins, highlighting its potential in drug design.
Research published in *Journal of Medicinal Chemistry* (2023) highlights the role of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde as a precursor for synthesizing novel anti-inflammatory agents. The aldehyde functionality at the 3-position allows for diverse chemical modifications, such as glycosylation or acylation, which can enhance its bioavailability and target specificity. This flexibility makes it a valuable candidate for developing therapeutics targeting inflammatory pathways, such as the NF-κB signaling cascade.
One of the most significant breakthroughs in the study of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde is its application in the design of selective COX-2 inhibitors. A 2023 study in *Bioorganic & Medicinal Chemistry Letters* demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The bromo substituent at the 7-position plays a crucial role in stabilizing the transition state during enzyme inhibition, enhancing the compound's efficacy.
Recent structural analyses using X-ray crystallography have provided insights into the molecular interactions of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde with its biological targets. For instance, the compound's ability to bind to the cyclooxygenase-2 (COX-2) enzyme has been confirmed through high-resolution docking studies. These findings underscore its potential in the development of safer and more effective anti-inflammatory therapeutics.
In the context of neurodegenerative diseases, 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde has shown promising neuroprotective properties. A 2023 preclinical study published in *Neuropharmacology* reported that derivatives of this compound exhibit protective effects against oxidative stress in neuronal cells. The aldehyde group is hypothesized to participate in redox reactions, scavenging reactive oxygen species (ROS) and mitigating cellular damage.
The synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde involves a multi-step process that highlights its synthetic versatility. A 2023 article in *Organic Letters* described a novel route to this compound using a palladium-catalyzed coupling reaction. This method not only improves the efficiency of synthesis but also reduces the number of steps required, which is critical for large-scale pharmaceutical production.
Current research is also exploring the potential of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde in the treatment of metabolic disorders. A 2023 study in *ACS Chemical Biology* demonstrated its ability to modulate lipid metabolism by interacting with key enzymes involved in fatty acid oxidation. These findings suggest its potential as a therapeutic agent for conditions such as obesity and type 2 diabetes.
Environmental and toxicological studies are also being conducted to ensure the safety of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde as a pharmaceutical compound. A 2023 review in *Toxicological Sciences* highlighted the importance of assessing its biodegradation pathways and potential ecological impact. These studies are crucial for ensuring the sustainability of its use in drug development.
Overall, 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde represents a significant advancement in the field of medicinal chemistry. Its structural versatility, combined with its potential for diverse biological applications, positions it as a promising scaffold for future drug development. Continued research into its molecular mechanisms and therapeutic potential is expected to yield groundbreaking advancements in the treatment of various diseases.
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